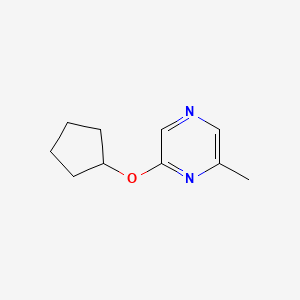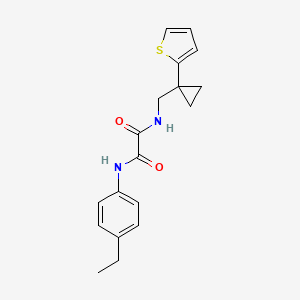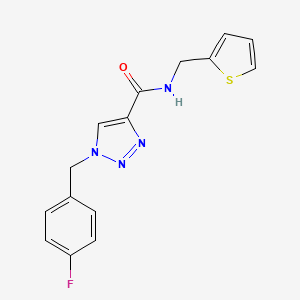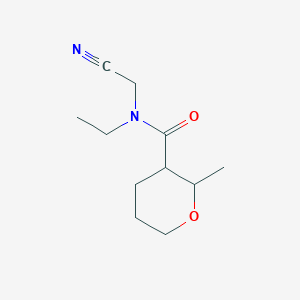
2-Bromo-N-(3,4-difluorophenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Bromo-N-(3,4-difluorophenyl)propanamide, also known as 2-bromo-N-(3,4-difluorophenyl)propionamide, is an organic compound belonging to the class of amides. It is a colorless, crystalline solid with a molecular weight of 276.17 g/mol and a melting point of 92-94 °C. Its chemical formula is C8H9BrF2NO. This compound is an important intermediate in organic synthesis and has been used in a variety of applications, including pharmaceuticals, agrochemicals, and biocides.
Scientific Research Applications
Synthesis and Molecular Structure
2-Bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide, a variant of 2-Bromo-N-(3,4-difluorophenyl)propanamide, was synthesized and analyzed using NMR, FT-IR spectroscopies, high-resolution mass-spectrometry, and single crystal X-ray diffraction. It demonstrated efficiency as a fluorescent ATRP initiator in polymerizations of acrylates (Kulai & Mallet-Ladeira, 2016).
Antimicrobial Properties
Arylsubstituted Halogen(thiocyanato)amides containing a 4-acetylphenyl fragment, related to this compound, were synthesized and displayed antibacterial and antomycotic activity (Baranovskyi et al., 2018).
Herbicidal Activity
N-(5,7-Dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide, a derivative of this compound, was synthesized and exhibited effective herbicidal activity (Liu et al., 2008).
Isomerization and Vibrational Frequencies
2-Bromo-2-methyl-N-(4-nitrophenyl)-propanamide, similar to this compound, was studied for its molecular properties, isomerization, and vibrational frequencies. The study provided insights into the intramolecular hydrogen bonds and stabilization of each isomer (Viana et al., 2016).
Nonlinear Optical Materials
N-(2-Chlorophenyl)-(1-Propanamide), a compound related to this compound, was synthesized and investigated for its potential as a nonlinear optical material. It demonstrated significant properties useful in the field of optics (Prabhu et al., 2000).
properties
IUPAC Name |
2-bromo-N-(3,4-difluorophenyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF2NO/c1-5(10)9(14)13-6-2-3-7(11)8(12)4-6/h2-5H,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RULSTPXTGNSBOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1)F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(furan-2-ylmethyl)-2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2403690.png)
![N-(4-Fluorophenyl)-4-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2403691.png)

![Tert-butyl 7-chlorosulfonyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B2403696.png)
![(1R,2R,5S,6S)-Tricyclo[4.2.1.02,5]non-7-en-3-ol](/img/structure/B2403697.png)
![ethyl 4-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-4-oxobutanoate oxalate](/img/structure/B2403698.png)





